molecular formula C8H15NO2 B13595285 6-Oxa-9-azaspiro[3.6]decan-2-ol

6-Oxa-9-azaspiro[3.6]decan-2-ol

Cat. No.: B13595285
M. Wt: 157.21 g/mol
InChI Key: LPEXAHZRLQCVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-9-azaspiro[3.6]decan-2-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-9-azaspiro[3.6]decan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-9-azaspiro[3.6]decan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Oxa-9-azaspiro[3.6]decan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[3.6]decan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6-oxa-9-azaspiro[3.6]decan-2-ol

InChI

InChI=1S/C8H15NO2/c10-7-3-8(4-7)5-9-1-2-11-6-8/h7,9-10H,1-6H2

InChI Key

LPEXAHZRLQCVKD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(CC(C2)O)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.